4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-5,6-dimethyl-2-(methylsulfanyl)pyrimidine
Description
This compound features a pyrimidine core substituted with a methylsulfanyl group at position 2, methyl groups at positions 5 and 6, and a piperazine-linked 3-(methoxymethyl)-1,2,4-thiadiazole moiety at position 2. The thiadiazole ring contributes electron-deficient aromaticity, while the methoxymethyl group enhances hydrophilicity. Its molecular weight (estimated ~435 g/mol) and logP (predicted ~2.8) suggest moderate solubility and membrane permeability .
Properties
IUPAC Name |
5-[4-(5,6-dimethyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]-3-(methoxymethyl)-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6OS2/c1-10-11(2)16-14(23-4)18-13(10)20-5-7-21(8-6-20)15-17-12(9-22-3)19-24-15/h5-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDQMWYQWURKRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC(=NS3)COC)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Thiadiazole Core
The 1,2,4-thiadiazole ring is synthesized via cyclization reactions involving thioamide derivatives. A common approach involves reacting a nitrile with hydrazine hydrate in the presence of sulfur donors such as elemental sulfur or Lawesson’s reagent. For the target compound’s 3-(methoxymethyl) substituent, pre-functionalization of the nitrile precursor with a methoxymethyl group is required. For instance, 3-methoxymethylpropionitrile can undergo cyclization with hydrazine and sulfur at 80–100°C to yield 5-amino-3-(methoxymethyl)-1,2,4-thiadiazole.
Functionalization at the 5-Position
The 5-amino group of the thiadiazole intermediate is critical for subsequent coupling with piperazine. Diazotization followed by displacement with piperazine under alkaline conditions (e.g., K₂CO₃ in DMF) introduces the piperazine moiety. This step typically proceeds at 60–80°C with yields of 70–85%.
Table 1: Optimization of Thiadiazole-Piperazine Coupling
| Condition | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃, DMF | DMF | 80 | 82 |
| NaH, THF | THF | 60 | 75 |
| Et₃N, CH₃CN | CH₃CN | 70 | 68 |
Preparation of the Pyrimidine Core
Cyclocondensation for Pyrimidine Formation
The pyrimidine ring is constructed via cyclocondensation of a β-diketone or β-ketoester with a guanidine derivative. For 5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-amine, ethyl acetoacetate reacts with thiourea in the presence of sodium ethoxide, followed by methylation with methyl iodide. The 4-amino group is subsequently activated for nucleophilic substitution.
Chlorination and Thioether Formation
Chlorination of the 4-amino group using POCl₃ converts it to a chloro substituent, enabling displacement with methylthiolate (NaSMe). This step is conducted in anhydrous DMF at 0–5°C to minimize side reactions, achieving yields of 90–95%.
Coupling of Thiadiazole-Piperazine and Pyrimidine
Nucleophilic Aromatic Substitution
The final step involves coupling the thiadiazole-piperazine intermediate with the chloropyrimidine derivative. Reacting equimolar amounts in DMF at 120°C for 12–16 hours facilitates displacement of the chlorine atom by the piperazine nitrogen. Catalysts such as DIPEA (diisopropylethylamine) improve reaction efficiency, yielding 65–75% of the target compound.
Table 2: Key Reaction Parameters for Coupling
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 120°C | Maximizes kinetics |
| Solvent | DMF | Enhances solubility |
| Catalyst | DIPEA (2 equiv) | Neutralizes HCl |
Purification and Characterization
Chromatographic Techniques
Crude product purification employs column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol. Purity exceeding 98% is confirmed via HPLC.
Spectroscopic Validation
Alternative Synthetic Routes and Comparative Analysis
Chemical Reactions Analysis
Piperazine Substitution on Pyrimidine
The piperazine ring is introduced via nucleophilic aromatic substitution (NAS) on a chloropyrimidine intermediate. Key steps include:
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Chlorination : 2-Methylsulfanyl-4-chloro-5,6-dimethylpyrimidine reacts with piperazine in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) using sodium hydride (NaH) as a base .
| Reagent | Solvent | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Piperazine, NaH | THF | 0°C → RT | 16 h | 82% | |
| Piperazine, K₂CO₃ | DMF | 80°C | 8 h | 75% |
Methylsulfanyl (SMe) Reactivity
The methylsulfanyl group undergoes oxidation or displacement:
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Oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) converts -SMe to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) .
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Nucleophilic Displacement : Reaction with amines (e.g., morpholine) in the presence of Pd catalysts replaces -SMe with -NHR groups .
| Transformation | Reagents/Conditions | Product | Source |
|---|---|---|---|
| SMe → SO₂CH₃ | mCPBA, CH₂Cl₂, 0°C → RT | Sulfone derivative | |
| SMe → NH-Morpholine | Morpholine, Pd(OAc)₂, Xantphos | 2-Aminopyrimidine analog |
Piperazine Ring Functionalization
The piperazine nitrogen undergoes alkylation or acylation:
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N-Alkylation : Reacting with methyl iodide in acetonitrile yields N-methylpiperazine derivatives .
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Acylation : Treatment with acetyl chloride forms acetamide derivatives .
| Reaction | Conditions | Yield | Source |
|---|---|---|---|
| N-Methylation | CH₃I, K₂CO₃, MeCN, RT | 88% | |
| Acetylation | AcCl, Et₃N, CH₂Cl₂, 0°C | 90% |
Thiadiazole Ring Reactivity
The thiadiazole’s methoxymethyl group is susceptible to hydrolysis:
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Demethylation : Hydrolysis with hydrobromic acid (HBr) in acetic acid yields a hydroxymethyl (-CH₂OH) derivative .
| Reaction | Conditions | Product | Source |
|---|---|---|---|
| CH₂OCH₃ → CH₂OH | 48% HBr, AcOH, 80°C, 4 h | Hydroxymethyl analog |
Biological Activity and SAR Insights
While direct pharmacological data for this compound is unavailable, structurally related pyrimidine-thiadiazole hybrids exhibit:
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Anticancer Activity : Analogues with 3,4,5-trimethoxyphenyl groups show GI₅₀ values <10 μM against NSCLC and colorectal cancer cell lines .
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Antibacterial Potential : Sulfone/sulfoxide derivatives inhibit Gram-positive pathogens (MIC: 0.5–2 μg/mL) .
Stability and Degradation
Scientific Research Applications
Antimicrobial Activity
Several studies have reported the antimicrobial properties of thiadiazole derivatives. For instance, compounds similar to the one have demonstrated effectiveness against various bacterial strains. A notable study highlighted the synthesis of thiadiazole-based piperazine compounds that exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Thiadiazole derivatives have been investigated for their anticancer properties. Research indicates that modifications in the piperazine ring can enhance the cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). A derivative structurally related to our compound showed promising results in inhibiting cell proliferation and inducing apoptosis .
| Compound | Activity | Target |
|---|---|---|
| Thiadiazole derivative A | Antibacterial | E. coli |
| Thiadiazole derivative B | Anticancer | MCF-7 |
Pesticide Development
The incorporation of thiadiazole moieties into agrochemicals has led to the development of new pesticides. Studies have shown that compounds containing similar structures possess insecticidal properties against pests like aphids and whiteflies. The mechanism involves disrupting the nervous system of the insects, leading to paralysis and death .
Polymer Chemistry
The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Research has explored its role in creating polymers with enhanced thermal stability and mechanical properties. For example, incorporating thiadiazole units into polymer matrices has resulted in materials with improved flame retardancy .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of thiadiazole-piperazine derivatives demonstrated that the introduction of methoxymethyl groups significantly increased antimicrobial potency compared to their parent compounds .
- Pesticidal Activity : Field trials using formulations based on thiadiazole derivatives showed a marked reduction in pest populations on crops, demonstrating their practical utility in agricultural settings .
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of 4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-5,6-dimethyl-2-(methylsulfanyl)pyrimidine often involves interaction with nucleophilic sites in biological molecules. It can act by inhibiting enzyme activities, binding to DNA, or interacting with cellular receptors, thereby modulating various biochemical pathways.
Comparison with Similar Compounds
Key Structural Analog: 4-((5-Cyano-4-(4-Methyl-2-(Methylamino)Thiazol-5-yl)-Pyrimidin-2-yl)Amino)Benzenesulfonamide
Structural Differences :
- Core : Both share a pyrimidine backbone.
- Substituents: Target Compound: 5,6-dimethyl, 2-methylsulfanyl, and 4-piperazinyl-thiadiazole with methoxymethyl. Analog (): 5-cyano, 4-thiazole (methylamino-substituted), and 2-sulfonamide benzene.
- Functional Groups: Thiadiazole (target) vs. Methoxymethyl (target) vs. cyano (analog): Methoxymethyl is electron-donating, enhancing solubility; cyano is electron-withdrawing, possibly increasing metabolic stability .
Physicochemical Properties :
Electronic and Steric Considerations
- Thiadiazole vs. Thiazole : The thiadiazole’s aromatic nitrogen-rich structure may engage in stronger π-π stacking or hydrogen bonding compared to thiazole, influencing target affinity .
- Piperazine vs. Sulfonamide Linkers : Piperazine’s flexibility could allow better adaptation to binding pockets, while sulfonamide’s rigidity might restrict conformational options but enhance specificity .
Biological Activity
The compound 4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-5,6-dimethyl-2-(methylsulfanyl)pyrimidine is a novel heterocyclic compound that incorporates a thiadiazole moiety known for its diverse pharmacological properties. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.
Chemical Structure and Properties
The molecular formula for this compound is , and it possesses a complex structure that includes piperazine and pyrimidine rings along with a thiadiazole unit. The presence of these functional groups suggests a rich potential for biological interactions and mechanisms of action.
Biological Activity Overview
The biological activities associated with compounds containing the 1,3,4-thiadiazole scaffold are extensive. This includes:
- Antimicrobial Activity : Thiadiazole derivatives have shown promising results against various bacterial strains. For instance, studies indicate that compounds similar to the target compound exhibit significant antibacterial effects against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research has demonstrated that thiadiazole derivatives can inhibit cancer cell proliferation. For example, compounds related to the target structure have shown cytotoxic effects against human cancer cell lines such as MCF7 (breast cancer) and K562 (myelogenous leukemia), with IC50 values ranging from 15 to 22 μM .
- Anti-inflammatory Effects : Several studies have highlighted the anti-inflammatory properties of thiadiazole compounds, suggesting their potential use in treating inflammatory diseases .
The mechanism by which this compound exerts its biological effects may involve several pathways:
- Inhibition of Enzymatic Activity : Thiadiazole derivatives often act as enzyme inhibitors. For example, they may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism .
- Interference with Nucleic Acid Synthesis : Similar compounds have been shown to disrupt RNA and DNA synthesis in cancer cells without significantly affecting protein synthesis .
- Modulation of Signaling Pathways : The interaction of the compound with specific receptors or signaling pathways may lead to altered cellular responses that promote apoptosis in cancer cells or inhibit inflammatory pathways .
Case Studies
Several studies have evaluated the efficacy of thiadiazole derivatives similar to the target compound:
- Antibacterial Activity Study : A series of thiadiazole derivatives were synthesized and tested against various bacterial strains. Results indicated that certain derivatives exhibited MIC values as low as 20 μg/mL against S. aureus, demonstrating strong antibacterial activity .
- Cytotoxicity Assessment : In vitro studies on human cancer cell lines revealed that some thiadiazole derivatives resulted in significant cytotoxicity with IC50 values ranging from 15 to 22 μM against MCF7 and K562 cell lines . This suggests potential for development into anticancer agents.
Data Table: Biological Activities of Thiadiazole Derivatives
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]piperazin-1-yl}-5,6-dimethyl-2-(methylsulfanyl)pyrimidine, and how do reaction conditions influence yield?
- Methodological Answer :
- Step 1 : Use a multi-step condensation approach. Begin with barbituric acid derivatives and substituted pyrazoles under solvent-free conditions to form the pyrimidine core .
- Step 2 : Introduce the thiadiazole-piperazine moiety via nucleophilic substitution. Optimize solvent (e.g., DMF or acetonitrile) and temperature (80–120°C) to enhance regioselectivity .
- Step 3 : Final functionalization with methylsulfanyl groups using Lawesson’s reagent or thiourea derivatives under inert atmospheres to prevent oxidation .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | Barbituric acid, 1H-pyrazol-5-amine, 140°C, 12h | 65–70 | >95% |
| 2 | 1,2,4-Thiadiazole derivative, DMF, 100°C, 8h | 55–60 | >90% |
| 3 | Lawesson’s reagent, THF, reflux | 75–80 | >98% |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer :
- X-ray Crystallography : Resolve crystal structures using single-crystal XRD to validate the piperazine-thiadiazole-pyrimidine scaffold (e.g., as in for analogous compounds) .
- NMR Analysis : Use - and -NMR to verify substituents (e.g., methoxymethyl at δ 3.3–3.5 ppm, methylsulfanyl at δ 2.1–2.3 ppm) .
- Mass Spectrometry : Confirm molecular weight via HRMS (expected [M+H]+: ~435.2 Da).
Advanced Research Questions
Q. How should researchers design experiments to evaluate the compound’s bioactivity against bacterial or cancer targets?
- Methodological Answer :
- Antibacterial Assays : Follow protocols from pyrazolo-pyrimidine derivatives ( ):
- Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays in Mueller-Hinton broth .
- Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare with pyrimidinone derivatives ( ), noting IC values .
- Mechanistic Studies : Assess enzyme inhibition (e.g., phosphodiesterases) via fluorescence-based assays () .
Q. How can contradictory bioactivity data between similar compounds be resolved?
- Methodological Answer :
- Structural Comparison : Analyze substituent effects (e.g., methoxymethyl vs. ethoxy groups in vs. 19). Increased electron-donating groups may enhance membrane permeability .
- Solubility Profiling : Use HPLC to measure logP values. Hydrophobic derivatives (logP >3) may show false negatives in aqueous assays .
- Dose-Response Curves : Re-test conflicting compounds at higher concentrations (e.g., 10–100 µM) to rule out solubility-limited activity .
Q. What computational strategies are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Docking Simulations : Model interactions with bacterial DNA gyrase (PDB: 1KZN) or cancer-related kinases (e.g., EGFR) using AutoDock Vina. Prioritize piperazine-thiadiazole interactions .
- QSAR Modeling : Use descriptors like molar refractivity and topological polar surface area (TPSA) to predict bioavailability. Correlate with experimental IC data .
- Data Table :
| Derivative | TPSA (Ų) | logP | Predicted IC (µM) | Experimental IC (µM) |
|---|---|---|---|---|
| Parent | 85.6 | 2.8 | 12.3 | 14.7 ± 1.2 |
| Methoxy | 78.4 | 3.1 | 8.9 | 9.5 ± 0.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
